DL-Serine-3-13C
CAS No.:
Cat. No.: VC2518898
Molecular Formula: C3H7NO3
Molecular Weight: 106.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7NO3 |
|---|---|
| Molecular Weight | 106.09 g/mol |
| IUPAC Name | 2-amino-3-hydroxy(313C)propanoic acid |
| Standard InChI | InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1 |
| Standard InChI Key | MTCFGRXMJLQNBG-OUBTZVSYSA-N |
| Isomeric SMILES | [13CH2](C(C(=O)O)N)O |
| Canonical SMILES | C(C(C(=O)O)N)O |
Introduction
Chemical Properties and Structure
DL-Serine-3-13C is chemically defined as 2-amino-3-hydroxy(3-13C)propanoic acid, featuring the distinctive carbon-13 isotope at the third carbon position. This stable isotope labeling creates minimal structural alterations while providing significant analytical advantages in research applications. The compound maintains the fundamental properties of serine while allowing researchers to track its metabolic fate through specialized analytical techniques.
Basic Chemical Information
The basic chemical properties of DL-Serine-3-13C are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 135575-84-7 |
| Molecular Formula | C3H7NO3 (with 13C at position 3) |
| Molecular Weight | 106.09 g/mol |
| IUPAC Name | 2-amino-3-hydroxy(3-13C)propanoic acid |
| Synonyms | DL-Serine-3-13C, 2-Amino-3-hydroxy(313C)propanoic acid |
| Physical Form | Solid |
| Melting Point | 240°C (decomposition) |
| InChI Key | MTCFGRXMJLQNBG-OUBTZVSYSA-N |
The compound features the standard serine structure with an amine group at the alpha position, a carboxylic acid group, and a hydroxymethyl side chain where the carbon bears the 13C isotope . The DL designation indicates that the compound is a racemic mixture containing both D and L enantiomers of serine, which is important for certain research applications where stereochemistry plays a significant role.
Synthesis and Production Methods
The production of DL-Serine-3-13C requires sophisticated chemical processes that maintain isotopic purity while ensuring high yield and quality. Various approaches exist for the synthesis of isotopically labeled amino acids, each with specific advantages depending on the intended application.
Chemical Synthesis Approaches
Applications in Research
DL-Serine-3-13C has found extensive applications across different fields of biochemical and biomedical research, particularly in understanding metabolic processes and pathways.
Metabolic Tracing Studies
The primary application of DL-Serine-3-13C is in metabolic tracing studies. The 13C label allows researchers to follow the fate of serine through various biochemical pathways, providing insights into normal physiological processes and disease states. This approach has been particularly valuable in cancer research, where altered serine metabolism plays a significant role in tumor cell proliferation and survival.
Analytical Applications
DL-Serine-3-13C serves as an essential tool in analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods allow researchers to monitor metabolic pathways more accurately by differentiating labeled compounds from their unlabeled counterparts. The unique isotopic signature enables precise quantification and tracking of serine and its metabolites in complex biological samples.
Pharmaceutical Research
In pharmaceutical research, DL-Serine-3-13C has been utilized in the synthesis of novel tryptoline derivatives as IDO (indoleamine 2,3-dioxygenase) inhibitors, which have potential applications in Alzheimer's disease treatment . The labeled compound allows researchers to track the incorporation of serine-derived fragments into these therapeutic candidates and understand their metabolic fate.
Biological Role and Metabolic Pathways
Understanding the biological significance of serine provides context for the research applications of its isotopically labeled form. DL-Serine-3-13C enables detailed investigation of these pathways through isotopic tracing.
Fundamental Biochemical Functions
Serine plays critical roles in various biochemical reactions, including those involved in neurotransmission and metabolic regulation. The amino acid is essential for protein synthesis, serving as a building block for numerous structural and functional proteins throughout the body. Additionally, serine participates in one-carbon metabolism, providing methyl groups for various biosynthetic processes including nucleotide synthesis.
Metabolic Pathway Analysis
The isotopic labeling of DL-Serine-3-13C enables researchers to study metabolic pathways in detail, particularly in understanding how alterations in serine metabolism impact cellular functions under stress conditions or in cancerous cells. Through isotopic tracing, researchers can monitor the conversion of serine to glycine, the incorporation of serine-derived carbon units into the folate cycle, and the utilization of serine in phospholipid synthesis.
Neuroscientific Implications
Serine, particularly its L-form, has significant roles in neurotransmission as a co-agonist at NMDA receptors. The labeled form allows researchers to investigate the synthesis, transport, and metabolism of serine in neural tissues, providing insights into neurological disorders associated with altered serine metabolism .
Research Findings and Studies
Research utilizing DL-Serine-3-13C has yielded significant insights into biochemical processes and disease mechanisms. The following sections highlight some notable findings from studies using this compound.
Mitochondrial Function Studies
Studies using 13C-labeled serine isotopomers have demonstrated that these compounds can reflect changes in mitochondrial redox status. Experiments with rat hepatocytes treated with modulators of glycine cleavage system (GCS) activity showed that 13C NMR spectroscopy can monitor the formation of serine isotopomers, providing insights into mitochondrial function. These studies have been particularly valuable in understanding the role of mitochondrial metabolism in various disease states.
Cancer Metabolism Research
DL-Serine-3-13C has been instrumental in revealing the altered serine metabolism characteristic of many cancer types. Research has shown that certain cancer cells exhibit increased serine biosynthesis and utilization, supporting rapid proliferation and adaptation to stressful microenvironments. The labeled compound allows researchers to quantify these metabolic alterations and identify potential therapeutic targets.
| Supplier | Product Description | Package Size | Price (USD) | Year Listed |
|---|---|---|---|---|
| TRC | DL-Serine-3-13C | 1mg | $160 | 2021 |
| Medical Isotopes, Inc. | DL-Serine-3-13C | 0.1g | $495 | 2021 |
| American Custom Chemicals | DL-SERINE (3-13C) 95.00% | 100mg | $873.18 | 2021 |
| Cambridge Isotope Laboratories | L-Serine (3-¹³C, 99%) | 0.25g | $1772 | 2024 |
This pricing information highlights the significant investment required for isotopically labeled compounds, reflecting the specialized synthesis procedures and limited market .
Comparative Analysis with Other Labeled Compounds
Understanding DL-Serine-3-13C in the context of other labeled amino acids provides additional research perspectives and applications.
Alternative Labeling Patterns
While DL-Serine-3-13C features labeling at the third carbon position, other variants include uniform labeling (all carbons as 13C) or selective labeling at the carboxyl or alpha carbon positions. Each labeling pattern offers different advantages depending on the metabolic pathway being studied. The 3-13C labeling is particularly useful for tracking the hydroxymethyl group's fate in one-carbon metabolism.
Comparative Applications
When compared to other labeled amino acids, DL-Serine-3-13C offers specific advantages for studying serine-glycine interconversion, one-carbon metabolism, and phospholipid synthesis. The strategic labeling position allows researchers to focus on specific metabolic branches without confounding signals from other metabolic fates.
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